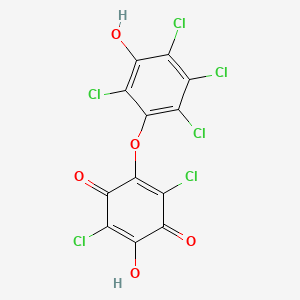
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)-: is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a crucial role in various biological and chemical processes. This particular compound is notable for its multiple chlorine and hydroxyl substitutions, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the chlorination of hydroquinone derivatives followed by hydroxylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution and oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity. Safety measures are crucial due to the handling of chlorinated intermediates and the potential for hazardous by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or dichromate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, and oxygen in the presence of catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic reagents like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Formation of higher oxidation state quinones.
Reduction: Conversion to hydroquinone derivatives.
Substitution: Formation of various substituted quinones with different functional groups.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of electron transfer processes and redox reactions.
Biology: In biological research, it serves as a model compound for studying the behavior of quinones in biological systems, including their role in electron transport chains and enzymatic reactions.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
作用機序
The compound exerts its effects primarily through redox reactions. The quinone moiety can undergo reversible reduction to hydroquinone, facilitating electron transfer processes. This redox cycling is crucial in various biochemical pathways, including those involving oxidative stress and cellular respiration. The molecular targets include enzymes and proteins involved in redox regulation and electron transport.
類似化合物との比較
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use in hydride transfer reactions.
Tetrachloro-1,4-benzoquinone: Used in oxidative cyclization reactions and as an electrode material for supercapacitors.
2,5-Dihydroxy-1,4-benzoquinone: Known for its biological activity and use in natural product synthesis.
Uniqueness: p-Benzoquinone, 2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications in various fields. Its multiple chlorine and hydroxyl groups make it a versatile compound for studying complex chemical and biological processes.
特性
CAS番号 |
5206-51-9 |
|---|---|
分子式 |
C12H2Cl6O5 |
分子量 |
438.8 g/mol |
IUPAC名 |
2,5-dichloro-3-hydroxy-6-(2,3,4,6-tetrachloro-5-hydroxyphenoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H2Cl6O5/c13-1-2(14)7(19)5(17)11(3(1)15)23-12-6(18)9(21)8(20)4(16)10(12)22/h19-20H |
InChIキー |
UZDIPRCQZBOXSB-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)OC2=C(C(=O)C(=C(C2=O)Cl)O)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



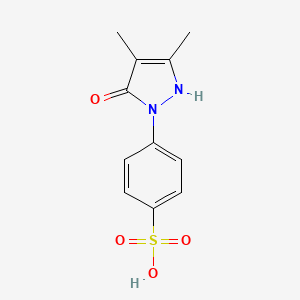
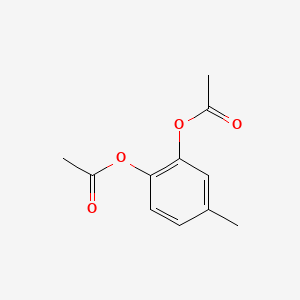
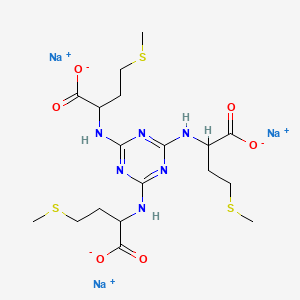

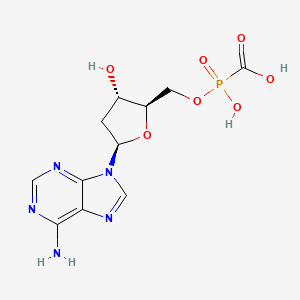
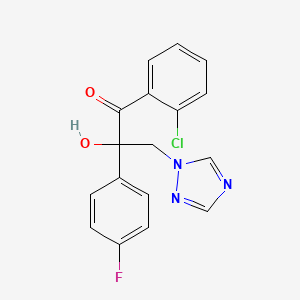
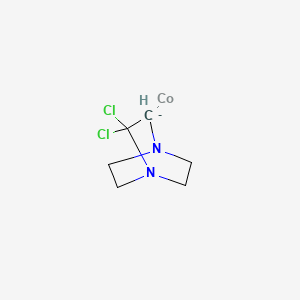





![4,7,7-Trimethylbicyclo[4.1.0]hept-4-ene-3-carbaldehyde](/img/structure/B12683500.png)
